Glycoside O-4
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Overview
Description
Glycoside O-4 is a type of glycoside, which is a compound formed from a sugar and another molecule via a glycosidic bond. Glycosides are widely found in nature and play crucial roles in various biological processes. This compound, in particular, is known for its unique properties and applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycoside O-4 typically involves the condensation of a sugar molecule with an alcohol or another sugar moiety through an oxygen atom. Common methods for preparing O-glycosides include the Michael reaction, Fischer reaction, Koenigs-Knorr reaction, Helferich reaction, and the Fusion method . These reactions often require specific conditions such as the presence of a catalyst, appropriate temperature, and solvent to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product. Enzymatic synthesis is also employed in some cases, where enzymes act as catalysts to facilitate the formation of glycosidic bonds .
Chemical Reactions Analysis
Types of Reactions
Glycoside O-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
Glycoside O-4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Plays a role in various biological processes, including cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of Glycoside O-4 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Glycoside O-4 can be compared with other glycosides such as:
O-Glycosides: Similar in structure but may differ in the type of sugar or aglycone moiety.
N-Glycosides: Contain a nitrogen atom in the glycosidic bond, leading to different chemical properties and biological activities.
C-Glycosides: Have a carbon atom in the glycosidic bond, often resulting in greater stability and different pharmacokinetics.
This compound is unique due to its specific structure and the resulting properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C39H62O15S |
---|---|
Molecular Weight |
803.0 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-hydroxy-6-[(4S,5'R,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-2-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C39H62O15S/c1-17-9-12-39(48-16-17)18(2)28-26(53-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)51-36-34(32(44)33(20(4)50-36)54-55(45,46)47)52-35-31(43)30(42)29(41)19(3)49-35/h7,17-20,22-36,40-44H,8-16H2,1-6H3,(H,45,46,47)/t17-,18+,19+,20-,22+,23?,24?,25?,26+,27+,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39-/m1/s1 |
InChI Key |
OLKDMFRLDGBPQB-UXJBCRANSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5([C@H](C[C@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)OS(=O)(=O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)OS(=O)(=O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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